molecular formula C21H27N3O3 B356521 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE CAS No. 586988-60-5

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B356521
CAS No.: 586988-60-5
M. Wt: 369.5g/mol
InChI Key: JMFVCWXGHOYPRZ-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group at the nitrogen atom.

    Benzylation: The final step involves the benzylation of the benzimidazole derivative with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
  • 1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

Uniqueness

1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its trimethoxybenzyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various scientific applications.

Properties

CAS No.

586988-60-5

Molecular Formula

C21H27N3O3

Molecular Weight

369.5g/mol

IUPAC Name

1-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C21H27N3O3/c1-5-6-11-24-17-10-8-7-9-16(17)23-21(24)22-14-15-12-18(25-2)20(27-4)19(13-15)26-3/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,22,23)

InChI Key

JMFVCWXGHOYPRZ-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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